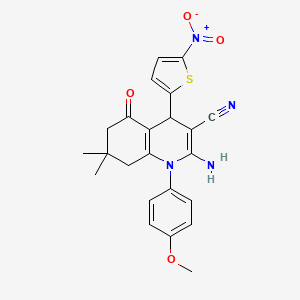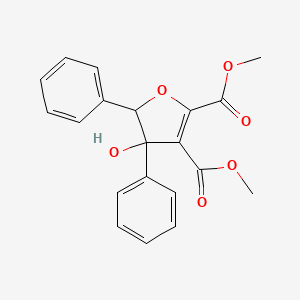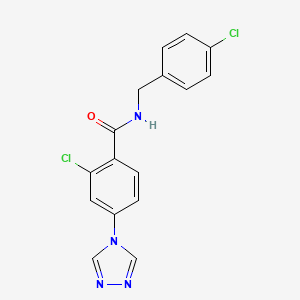![molecular formula C8H6ClIN4O B4330172 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4330172.png)
4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Vue d'ensemble
Description
4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole, also known as CIPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The exact mechanism of action of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is not yet fully understood. However, it has been proposed that 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has also been shown to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation and pain, in vitro and in vivo. In addition, 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is not yet fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. One area of research is to further elucidate the mechanism of action of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. This could lead to the development of more effective drugs based on 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. Another area of research is to study the potential use of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole as an anti-cancer agent in combination with other drugs. Finally, research could focus on developing more efficient synthesis methods for 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole to make it more accessible for scientific research.
Applications De Recherche Scientifique
4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been studied for its potential applications in different fields of scientific research. One of the major areas of research is in the field of medicinal chemistry. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been reported to have potential anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-(4-chloropyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN4O/c9-6-1-12-14(3-6)8(15)5-13-4-7(10)2-11-13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMBMCYNJGQKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(=O)CN2C=C(C=N2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 4-chloro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4330097.png)




![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4330132.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4330139.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4330143.png)

![9a-ethoxy-3-(4-ethoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4330146.png)
![10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4330149.png)
![N,N,N',N'-tetraethyl-P-phenyl-N''-tetrazolo[5,1-a]phthalazin-6-ylphosphonimidic diamide](/img/structure/B4330157.png)
![4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4330164.png)
